An In-depth Technical Guide to 2-(Morpholin-3-yl)-1,3-benzothiazole Hydrochloride and its Isomeric Landscape
An In-depth Technical Guide to 2-(Morpholin-3-yl)-1,3-benzothiazole Hydrochloride and its Isomeric Landscape
For Researchers, Scientists, and Drug Development Professionals
A Note on the Subject Compound
Initial literature and database searches indicate that 2-(Morpholin-3-yl)-1,3-benzothiazole hydrochloride is not a well-documented or commercially available compound. This suggests it may be a novel chemical entity. This guide, therefore, will provide a comprehensive overview of the closely related and well-characterized isomers, 2-(Morpholin-4-yl)benzothiazole and 2-(Morpholin-4-ylthio)benzothiazole , as a scientifically grounded proxy. Furthermore, we will propose a plausible synthetic route for the novel 3-yl isomer and outline the necessary experimental protocols for its characterization and potential biological evaluation, providing a roadmap for researchers interested in exploring this unique molecule.
The Benzothiazole Scaffold: A Privileged Core in Medicinal Chemistry
The benzothiazole moiety is a bicyclic heterocyclic system composed of a benzene ring fused to a thiazole ring. This structural motif is of significant interest in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1][2] The rigid, planar structure and the presence of nitrogen and sulfur atoms allow for diverse intermolecular interactions with biological targets. Consequently, benzothiazole derivatives have been reported to exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antioxidant properties.[1][2]
Physicochemical Properties of Isomeric Morpholinyl-Benzothiazoles
While specific data for the 3-yl isomer is unavailable, the properties of the 4-yl and 4-ylthio analogs provide a valuable baseline for understanding the general characteristics of this compound class.
| Property | 2-(4-Morpholinyl)benzothiazole | 2-(Morpholin-4-ylthio)benzothiazole |
| CAS Number | 4225-26-7[3] | 102-77-2[4] |
| Molecular Formula | C₁₁H₁₂N₂OS[3] | C₁₁H₁₂N₂OS₂[4] |
| Molecular Weight | 220.29 g/mol [3] | 252.36 g/mol |
| Appearance | Not specified | Faint yellow or orange granules |
| Melting Point | Not specified | 80 °C[4] |
| Solubility | Not specified | Insoluble in water; soluble in benzene, acetone, methanol[4] |
Proposed Synthesis of 2-(Morpholin-3-yl)-1,3-benzothiazole Hydrochloride
The synthesis of the novel 3-yl isomer would likely proceed through a multi-step pathway, beginning with the protection of the morpholine nitrogen, followed by the core benzothiazole synthesis, and concluding with deprotection and salt formation. The Jacobson method for benzothiazole synthesis, which involves the reaction of a 2-aminothiophenol with a suitable reaction partner, provides a foundational strategy.[5]
Caption: Proposed synthetic pathway for 2-(Morpholin-3-yl)-1,3-benzothiazole hydrochloride.
Experimental Protocol: A Hypothetical Approach
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Step 1: N-Protection of Morpholin-3-one: To a solution of morpholin-3-one in dichloromethane (DCM), add 4-dimethylaminopyridine (DMAP) and di-tert-butyl dicarbonate (Boc-anhydride). Stir at room temperature until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
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Step 2: Reduction: Dissolve the resulting N-Boc-morpholin-3-one in methanol and cool to 0°C. Add sodium borohydride (NaBH₄) portion-wise. Allow the reaction to warm to room temperature and stir until completion.
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Step 3: Halogenation: Dissolve the N-Boc-morpholin-3-ol in pyridine and cool to 0°C. Add thionyl chloride (SOCl₂) dropwise. Stir at room temperature until the starting material is consumed.
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Step 4: Benzothiazole Formation: In a flask containing 2-aminothiophenol and a base such as potassium carbonate in dimethylformamide (DMF), add the N-Boc-3-chloromorpholine. Heat the reaction mixture and monitor by TLC.
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Step 5: Deprotection and Salt Formation: Dissolve the purified 2-(N-Boc-morpholin-3-yl)-1,3-benzothiazole in a suitable solvent like dioxane and add a strong acid such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane to remove the Boc protecting group. Following purification, dissolve the free base in diethyl ether and bubble with HCl gas or add a solution of HCl in ether to precipitate the hydrochloride salt.
Spectral and Analytical Characterization
The characterization of a novel compound is crucial to confirm its identity and purity.[6] Standard analytical techniques would be employed.
Caption: Standard workflow for the characterization of a novel benzothiazole derivative.
Expected Spectral Data:
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¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the benzothiazole aromatic protons, as well as distinct multiplets for the morpholine ring protons. The chemical shifts and coupling constants would be crucial in confirming the 3-yl substitution pattern.
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¹³C NMR: The carbon NMR would show the expected number of signals corresponding to the unique carbon atoms in the molecule, including the characteristic signals for the benzothiazole core and the morpholine ring.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing a highly accurate mass-to-charge ratio of the molecular ion.
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Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the C=N and C-S bonds of the benzothiazole ring, as well as C-O and N-H stretching vibrations from the morpholine moiety and the hydrochloride salt.
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High-Performance Liquid Chromatography (HPLC): HPLC analysis would be used to determine the purity of the final compound.
Potential Biological Significance and Applications
The benzothiazole scaffold is a cornerstone in the development of therapeutic agents. Derivatives have shown promise in a variety of disease areas.
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Anticancer Activity: Many benzothiazole derivatives have demonstrated potent anticancer activity.[7] For instance, 2-(Morpholinothio)benzothiazole has been shown to interfere with DNA synthesis in cancer cells.[7] A novel 3-yl isomer could present a unique pharmacological profile.
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Enzyme Inhibition: The benzothiazole nucleus is present in compounds designed to inhibit various enzymes, making it a valuable scaffold for developing targeted therapies.[1]
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Antimicrobial and Anti-inflammatory Properties: The broad biological activity of benzothiazoles also includes antimicrobial and anti-inflammatory effects, suggesting potential applications in infectious and inflammatory diseases.[1][2]
Caption: The diverse pharmacological landscape of the benzothiazole core structure.
Safety and Handling
While specific safety data for 2-(Morpholin-3-yl)-1,3-benzothiazole hydrochloride is not available, the handling of any novel chemical should be approached with caution. The safety profile of related compounds, such as 2-(4-Morpholinyl)benzothiazole, indicates that it is harmful if swallowed, in contact with skin, or inhaled, and causes skin and eye irritation.[3]
Recommended Safety Precautions:
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
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Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.
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Handling: Avoid direct contact with the skin and eyes. In case of contact, flush immediately with copious amounts of water.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials.
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Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion and Future Directions
2-(Morpholin-3-yl)-1,3-benzothiazole hydrochloride represents an unexplored area within the well-established field of benzothiazole chemistry. While this guide has provided a comprehensive overview of its closely related isomers and a proposed pathway for its synthesis and characterization, the true chemical properties and biological activities of this novel compound await experimental validation. The synthesis and evaluation of this and other novel benzothiazole derivatives could lead to the discovery of new therapeutic agents with unique pharmacological profiles.
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